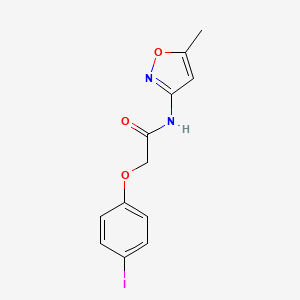
2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
Vue d'ensemble
Description
2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes. This compound is commonly referred to as IPA-3 and has been studied for its ability to inhibit a specific protein kinase, known as PAK1, which is involved in various cellular processes.
Mécanisme D'action
IPA-3 works by binding to the ATP-binding site of PAK1, which prevents the enzyme from phosphorylating its substrates. This inhibition of PAK1 activity can lead to a variety of downstream effects, depending on the specific cellular context.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In some cases, IPA-3 has been shown to inhibit cell proliferation and induce apoptosis, while in other cases it has been shown to inhibit cell migration and invasion. Additionally, IPA-3 has been shown to have effects on the cytoskeleton and cell morphology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPA-3 in lab experiments is that it is a specific inhibitor of PAK1, which allows researchers to study the effects of PAK1 inhibition without affecting other cellular processes. However, one limitation of using IPA-3 is that it may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving IPA-3. One area of interest is the development of more potent and selective PAK1 inhibitors, which could be used to study the effects of PAK1 inhibition in greater detail. Additionally, IPA-3 could be used in combination with other inhibitors or drugs to study the effects of multiple pathways on cellular processes. Finally, IPA-3 could be used in animal models to study the effects of PAK1 inhibition in vivo.
Applications De Recherche Scientifique
IPA-3 has been studied for its potential use as a tool for studying various biological processes, particularly those involving PAK1. PAK1 is a protein kinase that is involved in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK1 with IPA-3, researchers can study the effects of PAK1 inhibition on these cellular processes.
Propriétés
IUPAC Name |
2-(4-iodophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBRYRJJKMYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B3505226.png)

![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3505233.png)
![3-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3505235.png)
![2-fluorobenzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3505237.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3505267.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505269.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3505276.png)
![4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3505285.png)

![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)
